methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea
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Overview
Description
Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea is a complex organic compound that combines several functional groups, including a methanesulfonic acid moiety, a trifluoromethyl group, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea typically involves multiple steps, starting with the preparation of the benzothiophene ring. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has been extensively studied for its efficiency and selectivity Finally, the methanesulfonic acid moiety is added under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and the development of more efficient catalysts for the subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea can undergo various types of chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the interactions of trifluoromethyl groups with biological molecules.
Mechanism of Action
The mechanism of action of methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain receptors or enzymes by increasing its lipophilicity and stability . The benzothiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]amine: Similar structure but with an amine group instead of a urea group.
Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
Methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea is unique due to its combination of functional groups, which confer specific properties such as increased stability, reactivity, and binding affinity.
Properties
CAS No. |
452917-22-5 |
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Molecular Formula |
C26H33F3N4O4S2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea |
InChI |
InChI=1S/C25H29F3N4OS.CH4O3S/c1-18-4-7-20(8-5-18)30-24(33)29-10-2-3-11-31-12-14-32(15-13-31)22-17-34-23-16-19(25(26,27)28)6-9-21(22)23;1-5(2,3)4/h4-9,16-17H,2-3,10-15H2,1H3,(H2,29,30,33);1H3,(H,2,3,4) |
InChI Key |
BNFWXTLSAZDOIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)C(F)(F)F.CS(=O)(=O)O |
Origin of Product |
United States |
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